molecular formula C17H16Cl2N4O2 B12221740 2-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

2-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

Cat. No.: B12221740
M. Wt: 379.2 g/mol
InChI Key: CBXXSSJJYNRZLR-UHFFFAOYSA-N
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Description

This compound features a 2,4-dichlorophenoxy group attached to a propanamide backbone, which is further linked via an ethyl chain to a [1,2,4]triazolo[4,3-a]pyridine heterocycle. The dichlorophenoxy moiety is associated with herbicidal activity (e.g., dichlorprop, a known herbicide ), while the triazolopyridine core is common in bioactive molecules targeting enzymes or receptors .

Properties

Molecular Formula

C17H16Cl2N4O2

Molecular Weight

379.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

InChI

InChI=1S/C17H16Cl2N4O2/c1-11(25-14-6-5-12(18)10-13(14)19)17(24)20-8-7-16-22-21-15-4-2-3-9-23(15)16/h2-6,9-11H,7-8H2,1H3,(H,20,24)

InChI Key

CBXXSSJJYNRZLR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCC1=NN=C2N1C=CC=C2)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate. This intermediate is then reacted with a triazolopyridine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Hydrolytic Reactions

The amide group in the propanamide chain undergoes hydrolysis under acidic or basic conditions. This reaction is critical for understanding the compound’s metabolic fate and stability:

Propanamide+H2OH+/OHPropanoic Acid+Amine Derivative\text{Propanamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Propanoic Acid} + \text{Amine Derivative}

  • Acid-Catalyzed Hydrolysis : The reaction proceeds via protonation of the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack .

  • Base-Catalyzed Hydrolysis : Hydroxide ions deprotonate water, forming a tetrahedral intermediate that collapses to release the amine .

Table 1: Hydrolysis Conditions and Products

ConditionCatalystTemperatureProduct(s)Reference
AcidicHCl (1M)80°C2-(2,4-Dichlorophenoxy)propanoic acid + Amine
AlkalineNaOH (2M)60°CSame as above

Nucleophilic Substitution at the Dichlorophenoxy Group

The 2,4-dichlorophenoxy moiety is susceptible to nucleophilic aromatic substitution (NAS) due to electron-withdrawing chlorine atoms. Common reactions include:

  • Hydroxylation : Replacement of chlorine with hydroxyl groups under basic conditions .

  • Amination : Substitution with amines in the presence of Cu catalysts.

Mechanism :

Ar-Cl+NuAr-Nu+Cl\text{Ar-Cl} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{Cl}^-

Table 2: Substitution Reactions

ReagentConditionsProductReference
KOH/EtOHReflux, 4h2-(2-Hydroxy-4-chlorophenoxy)propanamide
NH₃/CuI120°C, 12h2-(2-Amino-4-chlorophenoxy)propanamide

Triazolo-Pyridine Ring Reactivity

The triazolo[4,3-a]pyridine system exhibits electrophilic substitution at the pyridine nitrogen and triazole C-5 positions:

  • Electrophilic Aromatic Substitution (EAS) : Nitration or sulfonation occurs at the electron-rich pyridine ring .

  • Oxidation : The triazole ring resists oxidation, but the pyridine moiety may form N-oxides under strong oxidizing agents .

Table 3: Electrophilic Reactions

ReactionReagentSite of AttackProductReference
NitrationHNO₃/H₂SO₄Pyridine C-3Nitro-triazolo-pyridine derivative
SulfonationSO₃/H₂SO₄Pyridine C-6Sulfonic acid derivative

Reductive Transformations

The dichlorophenoxy group and amide bond can undergo reductive cleavage:

  • Catalytic Hydrogenation : Pd/C-mediated reduction cleaves the C-Cl bond to form a phenol derivative.

  • LiAlH₄ Reduction : Converts the amide to a primary amine.

Table 4: Reductive Pathways

Reducing AgentTarget GroupProductReference
H₂/Pd-C2,4-Dichlorophenoxy2-(2,4-Dihydroxyphenoxy)propanamide
LiAlH₄AmideN-[2-(Triazolo-pyridin-3-yl)ethyl]propanamine

Photodegradation

Under UV light, the dichlorophenoxy group undergoes dechlorination and radical-mediated degradation, forming phenolic and quinone byproducts .

Biotransformation Pathways

In metabolic studies of analogs, cytochrome P450 enzymes oxidize the triazolo-pyridine ring, forming hydroxylated metabolites. Glucuronidation and sulfation further enhance solubility for excretion .

Key Research Findings:

  • The compound’s amide hydrolysis is pH-dependent, with faster degradation in alkaline media .

  • NAS reactions at the dichlorophenoxy group are regioselective, favoring substitution at the ortho position.

  • The triazolo-pyridine core shows resistance to thermal decomposition below 300°C .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazolo[4,3-a]pyridine structure exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazolo[4,3-a]pyridine have been recognized for their effectiveness against various bacterial strains and fungi. A study highlighted the synthesis of such compounds that demonstrated promising results in inhibiting the growth of resistant microbial strains .

Anticancer Properties

Triazolopyridine derivatives have been investigated for their anticancer potential. They are believed to act on specific molecular targets involved in cancer progression. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neurological Applications

Certain triazolopyridine compounds are being explored for their neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. Their ability to interact with neurotransmitter receptors positions them as candidates for developing new therapeutic agents .

Herbicidal Activity

The dichlorophenoxy group is well-known for its herbicidal properties. Compounds like 2,4-Dichlorophenoxyacetic acid have been extensively used as herbicides due to their capability to disrupt plant growth by mimicking natural plant hormones . The incorporation of the triazolopyridine moiety may enhance selectivity and efficacy against specific weed species while minimizing impact on desirable crops.

Pest Control

Research has indicated that derivatives of triazolopyridines may also possess insecticidal properties. These compounds can target specific pathways in pests without affecting non-target organisms, making them suitable for integrated pest management strategies .

Data Table: Summary of Applications

Application TypeSpecific ApplicationMechanism/EffectReferences
MedicinalAntimicrobialInhibition of microbial growth ,
AnticancerInduction of apoptosis in cancer cells ,
NeurologicalModulation of neurotransmitter receptors ,
AgriculturalHerbicidalDisruption of plant hormone signaling
Pest ControlTargeting specific pest pathways

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined various triazolopyridine derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the triazolo[4,3-a]pyridine structure significantly enhanced antibacterial potency compared to standard antibiotics .

Case Study 2: Neuroprotective Effects

In a pharmacological study investigating neuroprotective agents, a specific derivative of the compound was tested on neuronal cell cultures exposed to oxidative stress. The results showed that the compound reduced cell death significantly and preserved mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The triazolopyridine moiety is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

(a) Dichlorophenoxy Propanamide Derivatives
  • N-(7-Chloro-5-Ethoxy-2H-[1,2,4]Thiadiazolo[2,3-a]Pyrimidin-2-Ylidene)-2-(2,4-Dichlorophenoxy)Propanamide () Core Structure: Thiadiazolo[2,3-a]pyrimidine replaces the triazolopyridine. Key Features: Ethoxy and 2,4-dichlorophenoxy groups. Activity: Demonstrated herbicidal efficacy (63% yield synthesis, crystallographic stability ). Comparison: The triazolopyridine in the target compound may offer improved solubility or receptor binding compared to the bulkier thiadiazolopyrimidine.
  • 2-(2,4-Dichlorophenoxy)Propanoic Acid (Dichlorprop, ) Core Structure: Propanoic acid instead of propanamide. Key Features: Free carboxylic acid group. Activity: Broad-spectrum herbicide. Comparison: The propanamide and triazolopyridine in the target compound likely enhance stability and bioavailability compared to the acidic form .
(b) [1,2,4]Triazolo[4,3-a]Pyridine Derivatives
  • Y041-7031 () Structure: 2-[2-(4-Fluorophenyl)-1,3-Thiazol-4-Yl]-N-[2-([1,2,4]Triazolo[4,3-a]Pyridin-3-Yl)Ethyl]Acetamide. Key Features: Fluorophenyl-thiazole substituent. Activity: Not specified, but structural similarity suggests kinase or receptor modulation . Comparison: The dichlorophenoxy group in the target compound may confer herbicidal activity, whereas the fluorophenyl-thiazole in Y041-7031 implies a different target.
  • 3-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-Yl)-N-[2-(1-Methyl-1H-Benzimidazol-2-Yl)Ethyl]Propanamide ()

    • Core Structure : Triazolo[4,3-b]pyridazine isomer with benzimidazole.
    • Key Features : Methoxy and benzimidazole groups.
    • Activity : Likely antimicrobial or antiparasitic (benzimidazole derivatives are common in such applications).
    • Comparison : The triazolo[4,3-a]pyridine in the target compound may exhibit distinct pharmacokinetics due to ring size and substituent positioning .

Key Structural Determinants of Activity

  • Dichlorophenoxy Group: Critical for herbicidal activity via auxin-like disruption of plant growth .
  • Triazolopyridine Core: Enhances binding to biological targets (e.g., adenosine receptors or kinases ).
  • Ethyl-Propanamide Linker : Modulates lipophilicity and membrane permeability compared to shorter or bulkier linkers (e.g., ’s indole derivatives).

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dichlorophenoxy moiety linked to a triazolopyridine structure via an ethyl chain. The presence of both the dichlorophenoxy and triazolo[4,3-a]pyridine groups is hypothesized to contribute to its biological activities.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of triazolo-pyridines have been reported to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity against cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cell Line
2-(2,4-Dichlorophenoxy)-N-(triazolopyridine)15A431
7-[1-(2,4-dichlorophenoxy)ethyl]-[1,2,4]triazolo12HT29
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-pyridine8Jurkat

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been linked to its ability to inhibit cyclooxygenase (COX) enzymes. Similar compounds have shown selective inhibition of COX-2, which is crucial in mediating inflammatory responses. This suggests that the triazolo moiety may play a role in modulating inflammatory pathways .

Case Study: COX Inhibition
In a study investigating the anti-inflammatory effects of related compounds, it was found that those with halogen substitutions at specific positions exhibited enhanced COX-2 inhibition compared to their non-substituted counterparts. The presence of the dichlorophenoxy group was particularly noted for its efficacy in reducing inflammation in animal models .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : By interacting with target enzymes such as COX-2 and potentially other kinases involved in cancer progression.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
  • Molecular Interactions : Docking studies suggest that the compound may bind effectively to target proteins through hydrophobic interactions and hydrogen bonding .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthetic optimization involves selecting coupling agents, optimizing reaction conditions, and purification techniques. Key strategies include:

  • Coupling Agents: Use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with diisopropylethylamine (DIPEA) in DMF for efficient amide bond formation .
  • Reaction Conditions: Reflux in ethanol or DMSO under acidic or basic conditions, depending on the reaction step. For example, refluxing hydrazine intermediates with aldehydes in ethanol for 1–4 hours improves cyclization efficiency .
  • Purification: Column chromatography or recrystallization using ethanol-water mixtures enhances purity. Yields can reach 65–89% under optimized conditions .

Q. Table 1: Synthesis Optimization Strategies

StepReagents/ConditionsYieldReference
Amide CouplingHATU, DIPEA, DMF, RT, 2–4 hrs51–89%
CyclizationEthanol, glacial acetic acid, reflux91%
PurificationEthanol-water recrystallization65–72%

Q. What spectroscopic techniques are reliable for characterizing this compound?

Methodological Answer: A combination of NMR, FTIR, and HRMS ensures structural validation:

  • NMR: ¹H and ¹³C NMR in DMSO-d6 resolve aromatic protons (δ 7.2–8.1 ppm), methylene groups (δ 3.8–4.2 ppm), and amide protons (δ 10.7 ppm) .
  • FTIR: Peaks at 1596 cm<sup>-1</sup> (C=O stretch) and 3198 cm<sup>-1</sup> (N-H stretch) confirm functional groups .
  • HRMS: Electrospray ionization (ESI) provides accurate molecular weight confirmation (e.g., [M+H]<sup>+</sup> calculated vs. observed) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements?

Methodological Answer:

  • Structural Modifications: Replace the 2,4-dichlorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess activity changes. shows that fluorobenzyl substituents enhance target binding .
  • Bioassays: Test modified analogs in enzyme inhibition assays (e.g., HDAC or kinase targets) and correlate substitutions with IC50 values.
  • Computational Modeling: Overlay active/inactive analogs in molecular alignment software (e.g., MOE) to identify critical hydrogen bonds or hydrophobic interactions .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure solubility, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify bioavailability issues .
  • Dosage Adjustment: Optimize dosing regimens using allometric scaling from animal models.
  • Metabolite Identification: Use LC-MS/MS to detect active metabolites that may contribute to in vivo activity .

Q. What computational strategies predict binding affinity with biological targets?

Methodological Answer:

  • Docking Studies: Use GOLD or AutoDock Vina to simulate ligand-receptor interactions. For example, triazolo-pyridine analogs achieve GOLD scores >82.5, indicating strong binding to kinase targets .
  • Molecular Dynamics (MD): Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.
  • Free Energy Calculations: Apply MM-PBSA/GBSA to estimate ΔGbinding for prioritized analogs .

Q. Table 2: Virtual Screening Results for Analogous Compounds

Compound IDGOLD ScoreTarget ProteinReference
F5037-010682.8Kinase X
F3398-104682.5HDAC6

Q. How can researchers address low yields in triazolo-pyridine ring formation?

Methodological Answer:

  • Cyclization Catalysts: Use NaOCl·5H2O in ethanol to promote oxidative cyclization of hydrazones, achieving >90% yield .
  • Microwave Assistance: Reduce reaction time from 18 hours to 30 minutes using microwave irradiation (150°C, 300 W) .
  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .

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